molecular formula C22H17NOS B14661346 1H-Indene-1-thione, 2-(4-methoxyphenyl)-3-(phenylamino)- CAS No. 50880-85-8

1H-Indene-1-thione, 2-(4-methoxyphenyl)-3-(phenylamino)-

Cat. No.: B14661346
CAS No.: 50880-85-8
M. Wt: 343.4 g/mol
InChI Key: PZIWXUIWVIIBEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Indene-1-thione, 2-(4-methoxyphenyl)-3-(phenylamino)- is a complex organic compound that belongs to the class of indene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indene-1-thione, 2-(4-methoxyphenyl)-3-(phenylamino)- typically involves multi-step organic reactions. Common starting materials might include indene derivatives, thionating agents, and substituted anilines. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s formation.

Industrial Production Methods

Industrial production of such compounds usually involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-Indene-1-thione, 2-(4-methoxyphenyl)-3-(phenylamino)- can undergo various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thione group to a thiol using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 1H-Indene-1-thione, 2-(4-methoxyphenyl)-3-(phenylamino)- involves its interaction with specific molecular targets. These might include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, altering their activity, and triggering downstream biological responses.

Comparison with Similar Compounds

Similar Compounds

    1H-Indene-1-thione derivatives: Compounds with similar core structures but different substituents.

    Phenylamino derivatives: Compounds with phenylamino groups attached to various core structures.

    Methoxyphenyl derivatives: Compounds with methoxyphenyl groups attached to different core structures.

Uniqueness

1H-Indene-1-thione, 2-(4-methoxyphenyl)-3-(phenylamino)- is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and various research applications.

Properties

CAS No.

50880-85-8

Molecular Formula

C22H17NOS

Molecular Weight

343.4 g/mol

IUPAC Name

3-anilino-2-(4-methoxyphenyl)indene-1-thione

InChI

InChI=1S/C22H17NOS/c1-24-17-13-11-15(12-14-17)20-21(23-16-7-3-2-4-8-16)18-9-5-6-10-19(18)22(20)25/h2-14,23H,1H3

InChI Key

PZIWXUIWVIIBEO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2=S)NC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.